molecular formula C12H16Cl2F3N3 B1501041 (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride CAS No. 1185311-09-4

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride

Cat. No. B1501041
M. Wt: 330.17 g/mol
InChI Key: WHSZQFGOMUVXJN-UHFFFAOYSA-N
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Description

“(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride” is a chemical compound with the molecular formula C7H6ClF3N2. It is a solid substance with a molecular weight of 210.58 g/mol . It is also known by other names such as “3-chloro-5-trifluoromethyl pyridin-2-yl methanamine hydrochloride” and “2-aminomethyl-3-chloro-5-trifluoromethyl pyridine hydrochloride” among others .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process involves the use of organic compounds containing fluorine . More than 50% of the pesticides launched in the last two decades have been fluorinated .


Molecular Structure Analysis

The InChI code for this compound is “1S/C8H8ClF3N2.ClH/c9-6-3-5 (8 (10,11)12)4-14-7 (6)1-2-13;/h3-4H,1-2,13H2;1H” and the InChI key is "XZPAHUSHYKUMPU-UHFFFAOYSA-N" . This provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 261.07 g/mol . The compound should be stored in an inert atmosphere at 2-8°C .

Safety And Hazards

This compound is considered hazardous. It may cause respiratory irritation, skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-chloro-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClF3N3.ClH/c13-10-5-9(12(14,15)16)7-19-11(10)18-6-8-1-3-17-4-2-8;/h5,7-8,17H,1-4,6H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSZQFGOMUVXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671543
Record name 3-Chloro-N-[(piperidin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride

CAS RN

1185311-09-4
Record name 3-Chloro-N-[(piperidin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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